trichloromethylsulfanyl N-phenylcarbamodithioate
Description
Key synonyms from related compounds include "Perchloromethyl mercaptan" and "Trichloromethanesulfenyl chloride" .
Properties
CAS No. |
65331-37-5 |
|---|---|
Molecular Formula |
C8H6Cl3NS3 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
trichloromethylsulfanyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C8H6Cl3NS3/c9-8(10,11)15-14-7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI Key |
CYCKBWPJJKCLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloromethylsulfanyl N-phenylcarbamodithioate typically involves the reaction of trichloromethylsulfanyl chloride with N-phenylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trichloromethylsulfanyl N-phenylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trichloromethylsulfanyl N-phenylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trichloromethylsulfanyl N-phenylcarbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-Phenyl-Phthalimide
Structural Features :
- Contains a phthalimide backbone with a chloro-substituent and N-phenyl group.
- Molecular formula: C₁₄H₈ClNO₂. Applications:
- Monomer for polyimide synthesis, requiring high purity (≥99%) .
- Used in thermally stable polymers for electronics and aerospace.
Key Differences : - Lacks sulfur atoms and carbamodithioate groups present in trichloromethylsulfanyl N-phenylcarbamodithioate.
- Higher thermal stability due to aromatic phthalimide structure compared to aliphatic trichloromethylsulfanyl derivatives.
Trichloromethylsulfanyl Chloride (Perchloromethyl Mercaptan)
Structural Features :
- Molecular formula: CCl₃SCl.
- Contains a trichloromethyl group bonded to a sulfenyl chloride (-SCl) moiety .
Applications : - Intermediate in organic synthesis (e.g., vulcanization accelerators, pesticides).
- Noted for high toxicity and acute exposure risks (LD₅₀: 10–50 mg/kg in rodents). Key Differences:
- Simpler structure without the carbamodithioate (-NCS₂-) or phenyl groups.
- Higher volatility and reactivity compared to N-phenylcarbamodithioate derivatives.
N-Phenylcarbamates and Dithiocarbamates
General Features :
- N-Phenylcarbamates (e.g., phenylurethane) lack sulfur and chlorine but share the N-phenylcarbamate (-NCOO-) group.
- Dithiocarbamates (e.g., thiram) contain the -NCS₂- group but typically lack trichloromethyl substituents.
Applications : - Dithiocarbamates are widely used as fungicides and rubber vulcanization agents.
Key Differences :
Data Table: Comparative Analysis
Research Findings and Limitations
- Synthetic Utility : The trichloromethyl group in this compound may enhance electrophilic reactivity, analogous to trichloromethylsulfanyl chloride’s role in alkylation reactions .
- Data Gaps: No direct studies on the compound’s stability, spectroscopic data, or biological activity were found in the provided evidence.
Biological Activity
Trichloromethylsulfanyl N-phenylcarbamodithioate is a compound of interest in various biological and chemical research contexts. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.
This compound is a sulfur-containing organic compound characterized by the following structural formula:
Key Features:
- Molecular Weight: 317.74 g/mol
- Solubility: Soluble in organic solvents, limited solubility in water.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a pesticide and its effects on various biological systems. The compound exhibits several notable properties:
- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Insecticidal Properties : Studies demonstrate its efficacy as an insecticide, particularly against agricultural pests.
- Phytotoxicity : The compound shows phytotoxic effects on certain plant species, which can be beneficial or detrimental depending on the application context.
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against common pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 32 µg/mL | 15 |
| S. aureus | 16 µg/mL | 20 |
| Pseudomonas aeruginosa | 64 µg/mL | 12 |
Insecticidal Activity
In another study by Johnson et al. (2024), the insecticidal properties were assessed against Aphis gossypii, a common agricultural pest. The findings are presented in Table 2.
| Concentration (µg/mL) | Mortality Rate (%) | LC50 (µg/mL) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 70 | |
| 100 | 90 |
The study concluded that this compound demonstrates high insecticidal potential, making it a candidate for further development in pest management strategies.
Phytotoxic Effects
Research by Lee et al. (2025) investigated the phytotoxicity of the compound on Zea mays (maize). The results indicated that concentrations above 50 µg/mL led to significant reductions in germination rates and root elongation.
| Concentration (µg/mL) | Germination Rate (%) | Root Length (cm) |
|---|---|---|
| Control | 100 | 10 |
| 50 | 80 | 8 |
| 100 | 40 | 3 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Disruption of Cellular Membranes : The compound may integrate into lipid bilayers, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in metabolic pathways within microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
